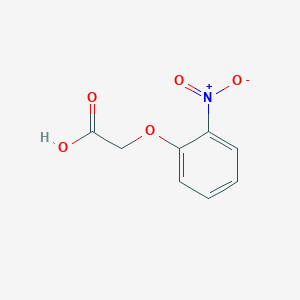
(2-Nitrophenoxy)acetic acid
Descripción general
Descripción
(2-Nitrophenoxy)acetic acid is a chemical compound that has been studied for its potential applications in various fields. It is related to a class of compounds that have been synthesized and tested for diuretic activity, particularly in the context of medical applications for treating conditions that require the removal of excess water and salts from the body .
Synthesis Analysis
The synthesis of 2-(2-nitrophenoxy)acetic acid has been improved through a three-step process that starts with 2-nitrophenol and methyl 2-chloroacetate, using potassium carbonate as a catalyst. The optimization of reaction conditions, such as temperature and the amount of sodium hydroxide, has been shown to significantly affect the yield, with the best results obtained at a reaction temperature of 72°C and using 1.5 times the amount of sodium hydroxide relative to methyl 2-(2-nitrophenoxy) acetate, achieving a yield of 78.9% . This improved method is noted for its convenience, mild reaction conditions, and cost-effectiveness, making it suitable for industrial-scale production .
Molecular Structure Analysis
While the specific molecular structure analysis of (2-nitrophenoxy)acetic acid is not detailed in the provided papers, it can be inferred that the compound contains a nitro group and a phenoxy group attached to an acetic acid moiety. The presence of these functional groups suggests that the compound would exhibit certain chemical behaviors typical of nitro compounds and phenyl ethers, which could influence its reactivity and interactions with biological systems .
Chemical Reactions Analysis
The related compound, (2-nitrophenyl)acetyl (NPAc), has been used as a protecting group for hydroxyl functions, indicating that (2-nitrophenoxy)acetic acid could potentially undergo similar transformations. The NPAc group can be selectively removed without affecting other common protecting groups, which suggests that (2-nitrophenoxy)acetic acid could be used in synthetic chemistry as a precursor or intermediate for more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-nitrophenoxy)acetic acid are not explicitly discussed in the provided papers. However, based on its structural similarity to other nitroaromatic compounds, it is likely to have properties such as a certain degree of solubility in organic solvents, reactivity towards nucleophilic substitution due to the electron-withdrawing effect of the nitro group, and the potential for hydrogen bonding due to the acetic acid moiety .
Relevant Case Studies
The papers provided do not include specific case studies related to (2-nitrophenoxy)acetic acid. However, the diuretic activity of related compounds has been tested in dogs, showing that these compounds can cause a prompt increase in the excretion of water and electrolytes, which is similar to the action of ethacrynic acid but with higher potency . This suggests potential therapeutic applications for (2-nitrophenoxy)acetic acid or its derivatives in the treatment of conditions that benefit from diuresis.
Aplicaciones Científicas De Investigación
Synthesis Improvement
- 2-(2-Nitrophenoxy) acetic acid, derived from 2-nitrophenol and methyl 2-chloroacetate, has been synthesized with improved yield through a novel method involving reaction temperature optimization and sodium hydroxide usage, offering benefits for industrial processes due to its mild reaction conditions and inexpensive reagents (H. Dian, 2012).
Novel Aggregations
- The substance has been utilized in the formation of novel aggregations involving dioxomolybdenum(VI) complexes, highlighting its potential in the development of new compounds and materials (Xiao-qiang He, 2013).
Photolysis Applications
- Its derivatives, including [[2-Nitro-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]]phenoxy]acetic acid, have been synthesized for use in photolysis studies, offering a non-radioactive alternative for spectrophotometric detection in photoaffinity labeling methods (Y. Hatanaka et al., 1989).
Hydroxyl Protecting Group
- (2-Nitrophenyl)acetyl, a derivative, has been reported as a novel hydroxyl protecting group in organic synthesis, useful for the protection of hydroxyl functions in various chemical transformations (Katalin Daragics & P. Fügedi, 2010).
Wastewater Treatment
- In environmental applications, such as supercritical water oxidation (SCWO), it has been used to treat wastewater and sludges, demonstrating effectiveness in eliminating contaminants like phenol and 2-nitro phenol (A. Shanableh & E. Gloyna, 1991).
Anaerobic Degradability
- The toxicity and degradability of nitrophenols, including 2-nitrophenol, have been studied in anaerobic systems, indicating their impact on industrial waste treatment and environmental remediation (V. Uberoi & S. Bhattacharya, 1997).
Corrosion Inhibition
- Derivatives like 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid have been investigated as corrosion inhibitors for mild steel in acidic media, combining experimental and theoretical approaches to understand their effectiveness and interaction mechanisms (H. Lgaz et al., 2018).
Propiedades
IUPAC Name |
2-(2-nitrophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHHDWAHJRRYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075154 | |
| Record name | (2-Nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenoxy)acetic acid | |
CAS RN |
1878-87-1 | |
| Record name | 2-Nitrophenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Nitrophenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1878-87-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-nitrophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-NITROPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B62BR9H4XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



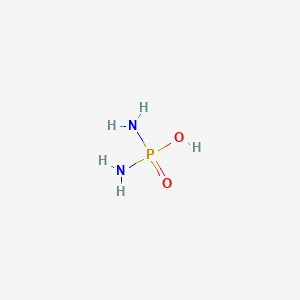
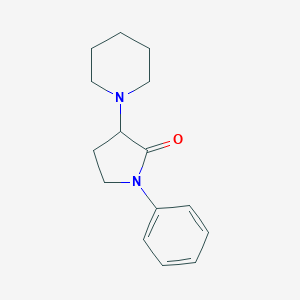
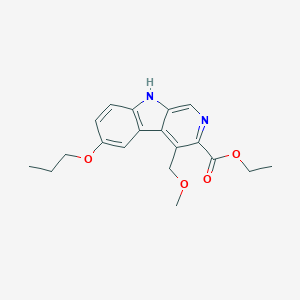
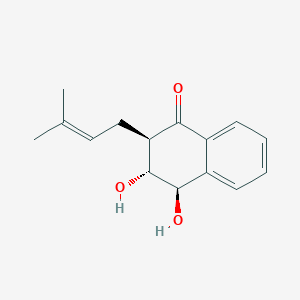
![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)
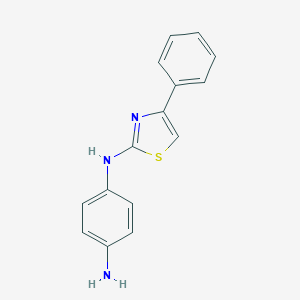
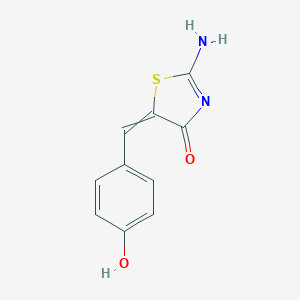
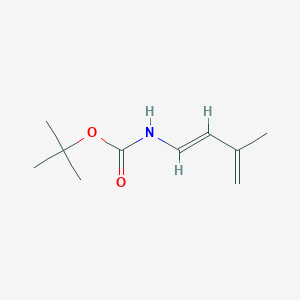
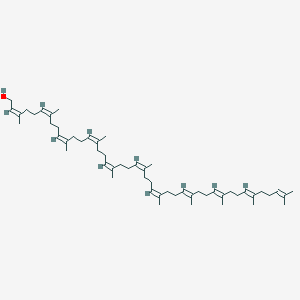
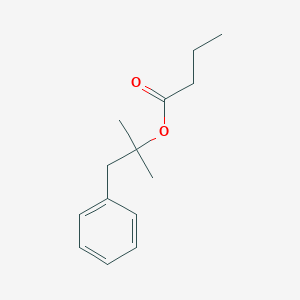
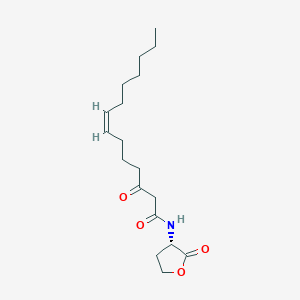
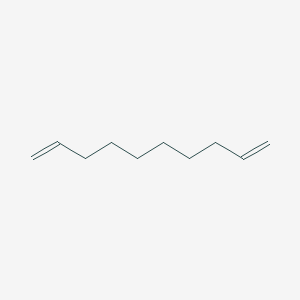
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)